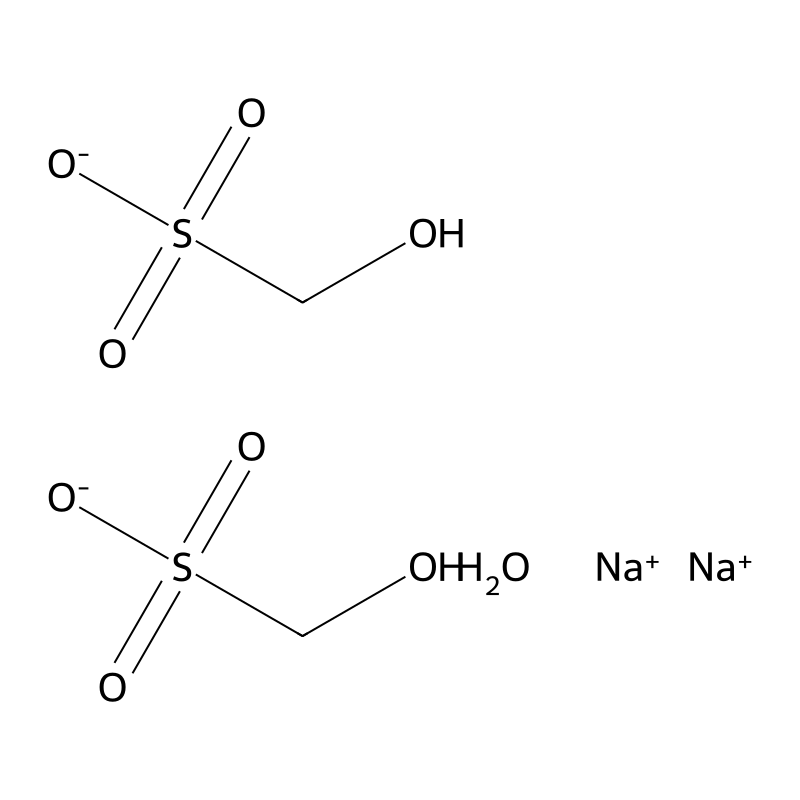

Sodium hydroxymethanesulfonate hemihydrate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium hydroxymethanesulfonate hemihydrate is a chemical compound with the molecular formula and a molecular weight of approximately 286.2 g/mol. This compound is characterized by its stability in various environments, particularly in alkaline conditions, and is typically encountered as a hemihydrate form. It is recognized for its role as a reducing agent and has applications across multiple domains, including chemical synthesis and biological research.

Uniqueness

Sodium hydroxymethanesulfonate hemihydrate is unique due to its specific combination of properties that allow it to act effectively as both a reducing agent and an antioxidant. Its stability under alkaline conditions distinguishes it from other similar compounds that may be less stable or have narrower applications.

Sodium hydroxymethanesulfonate hemihydrate can be synthesized through several methods:

- Direct Sulfonation: This involves the reaction of formaldehyde with sodium bisulfite under controlled conditions to yield sodium hydroxymethanesulfonate.

- Hydration of Anhydrous Forms: The hemihydrate can also be formed by the controlled addition of water to anhydrous sodium hydroxymethanesulfonate.

- Chemical Reduction Processes: Utilizing reducing agents in the presence of formaldehyde can lead to the formation of this compound.

Sodium hydroxymethanesulfonate hemihydrate serves various purposes across different fields:

- Chemical Synthesis: Commonly used as a reducing agent in organic chemistry for synthesizing complex molecules.

- Dye Industry: Acts as a reductant in dyeing processes, particularly in vat dyeing.

- Biochemical Research: Utilized in laboratories for studies involving redox reactions and antioxidant properties.

Interaction studies have shown that sodium hydroxymethanesulfonate hemihydrate can influence various biochemical pathways due to its reducing properties. It has been studied for its potential interactions with proteins and other biomolecules, suggesting that it may modulate enzymatic activities or cellular responses under oxidative stress conditions.

Several compounds share structural or functional similarities with sodium hydroxymethanesulfonate hemihydrate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Characteristics | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Sodium hydroxymethanesulfinate | A widely used reducing agent in dyeing processes. | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Sodium formaldehyde sulfoxylate | Commonly used in textile applications and as a food additive. | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Sodium bisulfite | Used primarily as a preservative and antioxidant in food products. | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Sodium sulfite | Utilized in photography and as a reducing agent in various

The compound was first characterized during investigations of sulfur(IV) speciation in Californian fog systems, where it accounted for up to 30% of aqueous S(IV) content. Early literature interchangeably used hydroxymethanesulfonic acid sodium salt and formaldehyde sodium bisulfite adduct until IUPAC standardized the nomenclature in 1992. The hemihydrate form (CAS 63148-74-3) distinguishes itself from anhydrous variants through its crystalline hydrate structure, confirmed via X-ray diffraction studies. Recent atmospheric chemistry work has revived interest, with Song et al. (2019) identifying it as a major sulfur reservoir in Chinese winter haze episodes. Relevance and Scope of Research ApplicationsApplications span three domains:

Overview of Related Sulfonate Compounds in ResearchComparative analysis reveals distinct properties: The hydroxyl group in HMS enables nucleophilic adduct formation absent in simpler sulfonates, facilitating unique redox behavior. Fundamental Theories Underpinning Sulfonate ChemistryThe sulfonate group (-SO₃⁻) in sodium hydroxymethanesulfonate hemihydrate derives its stability from resonance delocalization of the negative charge across three oxygen atoms. This resonance structure reduces electron density on the sulfur atom, making the sulfonate group a poor nucleophile compared to sulfite (SO₃²⁻) or sulfinate (SO₂⁻) species [7]. The compound’s stability in alkaline conditions arises from the sulfonate group’s resistance to hydrolysis, a property attributed to the strong S-O bonds (bond dissociation energy ≈ 523 kJ/mol) [7]. Acid-base equilibria play a critical role in sulfonate reactivity. In aqueous solutions, the hydroxyl group adjacent to the sulfonate moiety (HO-CH₂-SO₃⁻) exhibits weak acidity (pKa ≈ 12.5), enabling deprotonation under strongly basic conditions to form the conjugate base . This property facilitates its participation in nucleophilic substitution reactions, where the hydroxyl oxygen acts as a leaving group after protonation. Mechanistic Pathways in Sulfonate Formation and DecompositionSodium hydroxymethanesulfonate hemihydrate forms through the equilibrium-controlled reaction between formaldehyde (HCHO) and bisulfite (HSO₃⁻) in aqueous media: Decomposition pathways vary with environmental conditions:

Electron Transfer and Redox Behavior in Sulfonate SystemsThe sulfonate group exhibits dual redox behavior depending on reaction partners:

In the presence of α-keto esters, sodium hydroxymethanesulfonate hemihydrate acts as a chemoselective reducing agent, transferring hydride equivalents to carbonyl groups via a six-membered transition state . Conversely, under photocatalytic conditions, it donates electrons to organic radicals through single-electron transfer mechanisms, forming stable sulfonate radicals (R-SO₃- ) [6]. Comparative Mechanistic Analysis with Analogous Sulfinate and Sulfoxylate Compounds

Laboratory-scale synthesis of sodium hydroxymethanesulfonate hemihydrate employs several well-established methodologies, each optimized for specific research applications and yield requirements. Direct Sulfonation MethodThe most widely utilized laboratory synthesis involves the direct reaction between formaldehyde and sodium bisulfite under controlled aqueous conditions . The reaction proceeds through nucleophilic addition of bisulfite to the electrophilic carbon center of formaldehyde, forming the hydroxymethylsulfonate adduct. Optimal conditions require maintaining temperature at 65°C with careful pH control between 7.0 and 9.0 using sodium hydroxide solution [3]. The reaction is typically complete within 20 minutes, achieving yields of 85-90% when properly executed [4]. Carbon-13 labeled variants can be synthesized using labeled paraformaldehyde (30 mg, 1 mmol) treated with sodium bisulfite (104 mg, 1 mmol) in deionized water at 65°C [5]. The pH is gradually adjusted by dropwise addition of 1 M sodium hydroxide until complete dissolution occurs, followed by lyophilization to obtain the sodium salt with characteristic carbon-13 nuclear magnetic resonance signal at 74.51 parts per million. Sodium Dithionite RouteThe sodium dithionite pathway represents a quantitative synthesis approach particularly valuable for analytical applications [6]. The reaction follows the stoichiometry: Na₂S₂O₄ + 2 CH₂O + H₂O → HO-CH₂-SO₃Na + HO-CH₂-SO₂Na. This method proceeds at ambient temperature (20-25°C) and neutral pH conditions (7.0-8.0), making it exceptionally mild and suitable for temperature-sensitive research environments [7]. The quantitative nature of this transformation enables precise stoichiometric control and eliminates complications from incomplete conversion. Bisulfite-Formaldehyde Addition ProtocolThe comprehensive laboratory protocol involves sequential addition of reagents under temperature-controlled conditions [3]. Distilled water and formaldehyde solution are introduced to the reaction vessel and cooled below 15°C. Sodium bisulfite is added in portions with continuous stirring while maintaining temperature between 60-65°C for 20 minutes. pH adjustment to approximately 9 using sodium hydroxide solution ensures optimal reaction conditions, followed by acidification to pH 3 with hydrochloric acid. Product isolation involves activated carbon decolorization, filtration, cooling, and ethanol precipitation. The solid product is filtered, washed with ethanol, and dried to yield 80-85% of purified sodium hydroxymethanesulfonate [4].

Industrial Synthesis: Process Optimization and Scale-Up ChallengesIndustrial production of sodium hydroxymethanesulfonate hemihydrate operates at significant scale, with United States production exceeding 1 million pounds annually [8]. The industrial synthesis follows similar chemical principles but requires sophisticated process control and optimization to maintain consistent quality and yield. Large-Scale Manufacturing ProcessIndustrial synthesis utilizes continuous processing systems with precise temperature and pH control [4]. The process begins with temperature-controlled addition of distilled water and formaldehyde solution to reaction vessels, followed by batch addition of sodium bisulfite under vigorous agitation. Temperature maintenance at 60-65°C for 20 minutes with pH regulation around 9 using automated sodium hydroxide dosing systems ensures consistent product formation [3]. Post-reaction processing involves hydrochloric acid neutralization to pH 3, activated carbon treatment for decolorization, and crystallization-based separation techniques. Scale-Up Challenges and SolutionsTemperature uniformity presents significant challenges in large-scale reactors due to the exothermic nature of the sulfonate formation reaction [9]. Industrial implementations employ advanced heat exchange systems with distributed cooling coils and optimized impeller designs to maintain uniform temperature distribution throughout the reaction mass. pH control becomes critical at industrial scale, requiring automated monitoring and dosing systems to prevent localized pH variations that can lead to side product formation or incomplete conversion. Mass transfer limitations in large reactors necessitate careful optimization of mixing parameters [10]. Industrial facilities utilize computational fluid dynamics modeling to design impeller configurations that ensure adequate reagent contact while minimizing energy consumption. The 93% molar yield achieved in industrial processes demonstrates successful scale-up optimization, as evidenced by the conversion of 9.4 kg starting material to 9.77 kg product using 98 kg of 39% aqueous sodium bisulfite solution [10]. Production Volume and Market ScaleCurrent production data indicates substantial industrial capacity with annual volumes of 277,339 pounds in 2019, 234,404 pounds in 2018, 275,575 pounds in 2017, and 252,537 pounds in 2016 [8]. This production scale categorizes sodium hydroxymethanesulfonate as a high-volume chemical requiring robust manufacturing infrastructure and quality control systems [4].

Green Chemistry Approaches and Sustainable Synthesis StrategiesSustainable synthesis of sodium hydroxymethanesulfonate hemihydrate has emerged as a priority area, driven by environmental concerns and resource efficiency considerations. Modern green chemistry approaches focus on renewable feedstocks, energy-efficient processes, and waste minimization strategies. Electrochemical Synthesis MethodsRecent advances in electrochemical synthesis offer unprecedented sustainability benefits for organosulfur compound production [11]. Electrochemical methods utilizing renewable energy sources achieve remarkable Faradaic efficiencies exceeding 95% at low current densities below 10 mA cm⁻² [12] [13]. The process successfully synthesizes hydroxymethanesulfonate, sulfoacetate, and methanesulfonate from methanol and sulfur-containing nucleophiles using commercial catalysts. The electrochemical approach operates through carbon-sulfur bond formation via four distinct reaction pathways involving *CH₂O, *CH₃, and *HOCH₂CHO intermediates [11]. At commercial current densities ranging from 100 to 1,000 mA cm⁻², the system maintains Faradaic efficiencies consistently above 60% in practical flow reactors. Continuous operation for 50 hours demonstrates process stability without significant voltage increases or yield decreases at 100 mA cm⁻² [13]. Biomass-Based Feedstock UtilizationGreen synthesis strategies increasingly emphasize biomass-derived starting materials as alternatives to petroleum-based feedstocks [14]. The coupling of biomass oxidation with sulfur-containing nucleophiles represents a promising approach for sustainable organosulfur compound synthesis [11]. This methodology avoids toxic reagents and harsh reaction conditions while maintaining high product yields and selectivity. Solvent Minimization and Water-Based ProcessesSustainable synthesis protocols prioritize aqueous reaction media to eliminate organic solvent usage [15]. Water-based formaldehyde-bisulfite reactions proceed efficiently under mild conditions, reducing environmental impact while maintaining synthetic efficiency. The high water solubility of sodium hydroxymethanesulfonate (800 g/L at 20°C) [16] facilitates aqueous processing and product isolation without requiring organic extraction solvents. Energy-Efficient ProcessingLow-temperature synthesis routes minimize energy consumption while maintaining acceptable reaction rates [17]. The quantitative sodium dithionite method operates at ambient temperature, eliminating heating requirements and reducing process energy demands [6]. Interfacial catalysis at air-water interfaces demonstrates accelerated reaction rates with approximately two orders of magnitude enhancement compared to bulk aqueous reactions [17]. Purification and Isolation Methodologies in Academic PracticePurification of sodium hydroxymethanesulfonate hemihydrate requires specialized techniques to ensure product purity and stability while maintaining the desired hydrate form. Academic research applications demand particularly rigorous purification protocols to eliminate impurities that could interfere with analytical measurements or biological studies. Crystallization-Based PurificationCrystallization represents the primary purification method for sodium hydroxymethanesulfonate hemihydrate, taking advantage of the compound's high water solubility and favorable crystallization behavior [18]. The process involves controlled precipitation from aqueous solution using ethanol as an antisolvent. Initial dissolution in minimal water followed by gradual ethanol addition induces crystallization of the hemihydrate form while excluding impurities. Temperature control during crystallization proves critical for obtaining consistent crystal morphology and purity [18]. Cooling rates between 0.5-1.0°C per minute provide optimal nucleation and growth kinetics, producing well-formed crystals with improved filterability and purity. The crystallization process benefits from seeding with pure hemihydrate crystals to ensure consistent polymorphic form and reduce induction time. Chromatographic Separation TechniquesIon-exchange chromatography provides effective separation of sodium hydroxymethanesulfonate from related sulfur species including sulfite, sulfate, and bisulfite [19]. High-performance liquid chromatography with ion-pair reagents achieves baseline separation with detection limits of 0.8 μM for hydroxymethanesulfonate and 0.2 μM for sulfate impurities [19]. The method utilizes indirect ultraviolet detection at 214 nm wavelength for quantitative analysis. Capillary electrophoresis offers high-sensitivity separation capabilities with detection limits of 0.4 μM for hydroxymethanesulfonate and 0.02 μM for sulfate [19]. The technique provides excellent resolution between closely related sulfur species while requiring minimal sample volumes, making it particularly suitable for research-scale purification monitoring. Activated Carbon TreatmentDecolorization using activated carbon removes organic impurities and colored by-products from crude sodium hydroxymethanesulfonate solutions [3]. The treatment involves stirring the filtered reaction mixture with activated carbon for 40 minutes at 10°C, followed by filtration through Celite to produce a clear, colorless solution [20]. This step proves essential for obtaining pharmaceutical-grade purity suitable for biological research applications. Solvent Washing and Drying ProtocolsSequential washing procedures remove residual reactants and by-products while preserving the hemihydrate crystal structure. Ethanol washing effectively removes water-soluble impurities without dissolving the product, followed by controlled drying at 55°C for 16 hours to maintain the hemihydrate stoichiometry [3]. Storage under controlled humidity conditions prevents dehydration or excessive hydration that could alter the crystal form. Methodological Advances in the Preparation of Hemihydrate FormsThe formation and stabilization of hemihydrate forms represent specialized crystallization challenges requiring precise control of thermodynamic and kinetic factors. Recent methodological advances have significantly improved the reproducibility and efficiency of hemihydrate preparation. Crystal Engineering ApproachesModern crystal engineering strategies exploit intermolecular hydrogen bonding networks to stabilize specific hydrate forms [21]. The hemihydrate structure incorporates water molecules that participate in hydrogen bonding with both sulfonate and hydroxyl groups, creating a stable three-dimensional network. Sodium ions coordinate octahedrally with oxygen atoms from sulfinate, hydroxyl, and water molecules, providing additional structural stabilization [21]. Controlled nucleation techniques utilizing temperature cycling promote formation of the thermodynamically preferred hemihydrate form. The process involves initial dissolution at elevated temperature followed by controlled cooling with periodic temperature fluctuations to enhance nucleation selectivity. This approach consistently produces hemihydrate crystals with superior stability and uniformity compared to conventional crystallization methods. Solvent-Mediated TransformationSolvent-mediated polymorphic transformation provides a reliable route for converting other hydrate forms to the desired hemihydrate structure [22]. The process utilizes carefully selected solvent mixtures that preferentially stabilize the hemihydrate form through specific solvation interactions. Water-acetone mixtures prove particularly effective, with the hemihydrate form demonstrating enhanced stability in these cosolvent systems at both 5°C and 25°C [18]. Process Analytical Technology IntegrationReal-time monitoring using process analytical technology enables precise control of hemihydrate formation conditions [19]. In-situ Raman spectroscopy provides immediate feedback on crystal form during crystallization, allowing adjustment of process parameters to maintain optimal conditions for hemihydrate formation. This approach significantly reduces batch-to-batch variability and improves overall process reliability. Thermodynamic OptimizationThermodynamic modeling guides selection of optimal conditions for hemihydrate stability [22]. The compound exhibits specific temperature and humidity ranges where the hemihydrate form represents the thermodynamically stable phase. Dehydration studies using thermogravimetric analysis demonstrate that controlled heating at temperatures up to 140°C and pressure of 2.7 MPa for 4 hours can promote hemihydrate formation from dihydrate precursors [22]. The hemihydrate form shows characteristic thermal behavior with decomposition beginning around 200°C, providing a diagnostic signature for confirming successful synthesis [16]. Differential scanning calorimetry reveals distinct thermal transitions corresponding to water loss from the hemihydrate structure, enabling quantitative assessment of hydrate stoichiometry and purity.

Hydrogen Bond Acceptor Count 9

Hydrogen Bond Donor Count 3

Exact Mass 285.94051274 g/mol

Monoisotopic Mass 285.94051274 g/mol

Heavy Atom Count 15

Dates

Last modified: 01-05-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|